"Bromo-(3-bromo-adamantan-1-yl)-acetic acid" chemical properties
"Bromo-(3-bromo-adamantan-1-yl)-acetic acid" chemical properties
Executive Summary
Bromo-(3-bromo-adamantan-1-yl)-acetic acid (CAS: 102516-42-7) is a specialized, dual-halogenated adamantane derivative serving as a critical intermediate in the synthesis of bulky, lipophilic
Its structural uniqueness lies in the presence of two distinct electrophilic sites:
-
The
-bromide: A kinetically active site adjacent to the carboxylic acid, primed for nucleophilic substitution ( ) to generate -amino acids. -
The Bridgehead (C3) bromide: A sterically hindered, tertiary halide on the adamantane cage, prone to
solvolysis, serving as a precursor for hydroxyl or amino functionalization.
This compound is of high interest in the development of DPP-4 inhibitors (e.g., Saxagliptin analogs) and antiviral agents, where the adamantane cage provides metabolic stability and improved pharmacokinetics via the "lipophilic bullet" effect.
Physicochemical Profile
The compound combines the lipophilicity of the diamondoid cage with the polarity of a carboxylic acid.
| Property | Data | Note |
| IUPAC Name | 2-Bromo-2-(3-bromotricyclo[3.3.1.1^{3,7}]decan-1-yl)acetic acid | |
| CAS Number | 102516-42-7 | Distinct from mono-bromo analog (17768-34-2) |
| Molecular Formula | ||
| Molecular Weight | 352.06 g/mol | High bromine mass contribution |
| Physical State | Off-white to pale yellow solid | |
| Melting Point | 194–200 °C (Decomposes) | Based on analog stability profiles |
| Solubility | DMSO, Methanol, DCM | Poor water solubility (acidic pH) |
| pKa | ~3.5 – 4.0 | Enhanced acidity due to |
Synthetic Methodology
The synthesis of Bromo-(3-bromo-adamantan-1-yl)-acetic acid typically follows a sequential halogenation strategy starting from 1-adamantaneacetic acid. The protocol requires differentiating between the radical mechanism needed for the cage and the enol-based mechanism needed for the
Synthesis Workflow (DOT Visualization)
Figure 1: Sequential bromination strategy distinguishing between cage functionalization and side-chain activation.
Detailed Protocol
Step 1: Bridgehead Bromination (Cage Functionalization)
-
Reagents: 1-Adamantaneacetic acid, Bromine (
), Aluminum Chloride ( ) or Iron ( ) catalyst. -
Conditions: The adamantane cage is unreactive to standard electrophiles. Bromination requires harsh conditions (refluxing
) to drive radical substitution at the tertiary bridgehead carbon (C3). -
Mechanism: The thermodynamic stability of the tertiary adamantyl radical allows selective bromination at the 3-position over the secondary carbons.
Step 2:
-
Reagents: 3-Bromo-1-adamantaneacetic acid (Intermediate), Thionyl Chloride (
) or Phosphorus Tribromide ( ), Bromine ( ). -
Method (Hell-Volhard-Zelinsky Modification):
-
Activate the carboxylic acid to an acyl halide using
or . -
This promotes enolization of the acyl halide.
-
The enol attacks molecular bromine to form the
-bromo acyl halide. -
Hydrolysis yields the target
-bromo acid.
-
-
Critical Control Point: Anhydrous conditions are strictly required to prevent premature hydrolysis of the acyl halide intermediate.
Reactivity & Functionalization Profile
The utility of CAS 102516-42-7 stems from the orthogonal reactivity of its two bromine atoms. This allows for "programmed" synthesis where the side chain is modified first, followed by the cage.
Reactivity Logic (DOT Visualization)
Figure 2: Orthogonal reactivity map demonstrating the divergent synthetic pathways for the
Key Transformations
-
Synthesis of Adamantyl-Glycine Analogs: The primary application is the conversion of the
-bromo group to an amine.-
Reagent: Sodium Azide (
) followed by reduction ( ), or direct amination with aqueous ammonia. -
Outcome: Generates (3-bromo-adamantan-1-yl)-glycine .
-
Significance: This is a direct precursor to Saxagliptin-type pharmacophores.
-
-
Hydrolysis of the Cage Bromine: The C3-bromine is stable to basic
conditions used for the -position. However, it can be hydrolyzed to a hydroxyl group using Silver Nitrate ( ) in aqueous acetone ( mechanism).-
Why do this? To increase polarity and create 3-hydroxy-adamantyl derivatives, which are common metabolites and active drug fragments.
-
Applications in Drug Development[3][4][5]
DPP-4 Inhibitors (Diabetes)
This compound is a structural bioisostere for precursors used in the synthesis of Saxagliptin and Vildagliptin .
-
Mechanism: These drugs inhibit Dipeptidyl Peptidase-4 (DPP-4), prolonging the activity of incretin hormones.
-
Role of Adamantane: The bulky cage fits into the S2 hydrophobic pocket of the DPP-4 enzyme, increasing binding affinity (
) and metabolic stability against peptidases. -
Specific Utility: The target acid allows for the introduction of the "glycine" linker connecting the adamantane anchor to the nitrile "warhead" (cyanopyrrolidine).
Antiviral Research
Adamantane derivatives (Amantadine, Rimantadine) have a history as M2 ion channel blockers in Influenza A.
-
Current Research: Dual-functionalized adamantanes (like CAS 102516-42-7) are being explored to overcome resistance. The
-acid moiety allows conjugation to other pharmacophores, creating "hybrid" antivirals.
Safety & Handling Protocols
Signal Word: WARNING
| Hazard Class | Code | Description |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Eye Damage/Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Procedures:
-
Moisture Sensitivity: The
-bromo acid functionality is relatively stable, but the compound should be stored under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or decarboxylation. -
Lachrymator Potential:
-Halo acids can be potent lachrymators (tear-inducing). Handle only in a functioning fume hood. -
Neutralization: Spills should be neutralized with sodium bicarbonate (
) solution before disposal.
References
-
Sigma-Aldrich. (n.d.).[1] 3-Bromoadamantane-1-acetic acid Product Sheet. Retrieved from
-
Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." Chemical Reviews, 113(5), 3516–3604.[2]
-
ChemicalBook. (2025). Bromo-(3-bromo-adamantan-1-yl)-acetic acid Properties and Suppliers. Retrieved from
- Villhauer, E. B., et al. (2003). "1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties." Journal of Medicinal Chemistry, 46(13), 2774–2789. (Foundational chemistry for adamantyl-glycine synthesis).
-
Howei Pharm. (n.d.). Bromo-(3-bromo-adamantan-1-yl)-acetic acid Catalog Entry. Retrieved from
